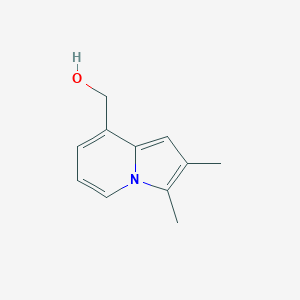

(2,3-Dimethyl-indolizin-8-yl)-methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13NO |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

(2,3-dimethylindolizin-8-yl)methanol |

InChI |

InChI=1S/C11H13NO/c1-8-6-11-10(7-13)4-3-5-12(11)9(8)2/h3-6,13H,7H2,1-2H3 |

InChI Key |

KFOYDWPMJHXYMP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N2C=CC=C(C2=C1)CO)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Indolizine Derivatives with Hydroxymethyl Functionality

Core Indolizine (B1195054) Ring Construction Strategies

The formation of the indolizine nucleus is a cornerstone of synthesizing its derivatives. A variety of synthetic strategies have been developed, each offering distinct advantages in terms of substrate scope, efficiency, and regioselectivity.

[3+2] Cycloaddition Reactions of Pyridinium (B92312) Ylides with Alkenes and Alkynes

One of the most versatile and widely employed methods for constructing the indolizine ring system is the [3+2] cycloaddition reaction between pyridinium ylides and various dipolarophiles, such as alkenes and alkynes. researchgate.netnih.gov This approach allows for the direct formation of the five-membered pyrrole (B145914) ring fused to the pyridine (B92270) core. The pyridinium ylide, a 1,3-dipole, is typically generated in situ by the deprotonation of a corresponding pyridinium salt. researchgate.net

For the synthesis of a 2,3-dimethylindolizine core, a suitably substituted pyridinium ylide and an alkyne are required. For instance, the reaction of a pyridinium ylide derived from a 2-alkylpyridine with a disubstituted alkyne can lead to the desired 2,3-disubstituted indolizine. The regioselectivity of the cycloaddition is influenced by the electronic and steric properties of the substituents on both the ylide and the dipolarophile. Electron-withdrawing groups on the alkyne generally enhance its reactivity. nih.gov

Table 1: Examples of [3+2] Cycloaddition for Indolizine Synthesis

| Pyridinium Ylide Precursor | Dipolarophile | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| N-phenacylpyridinium bromide | Dimethyl acetylenedicarboxylate | Base (e.g., Et3N) | 1-benzoyl-2,3-dicarbomethoxyindolizine | researchgate.net |

| Pyridinium salt | Propiolic ester/amide | pH 7.5 aqueous buffer, RT | Functionalized indolizine | nih.gov |

Tschichibabin Reaction and Its Contemporary Variations

The classical Tschichibabin reaction provides a direct route to indolizines through the acid-catalyzed cyclization of N-(2-pyridylmethyl)pyridinium halides. Contemporary variations of this reaction have expanded its scope and utility. The reaction generally involves the formation of a pyridinium salt from a 2-picoline derivative and an α-halo ketone, followed by base-induced intramolecular cyclization. This method is particularly useful for the synthesis of indolizines with substituents at the 1, 2, and 3-positions. A rhodium-catalyzed asymmetric allylation followed by a Tschichibabin reaction has been developed for the highly regio- and enantioselective synthesis of 3-allylindolizines. organic-chemistry.org

Metal-Catalyzed Annulation and Cyclization Reactions (e.g., Palladium, Gold, Rhodium, Copper)

Transition metal catalysis has emerged as a powerful tool for the synthesis of indolizine derivatives, offering high efficiency and control over regioselectivity.

Palladium-Catalyzed Reactions: Palladium catalysts have been successfully employed in the annulation of propargyl carbonates with 2-(pyridin-2-yl)acetonitrile derivatives to afford polysubstituted indolizines. nih.govorganic-chemistry.org The choice of the phosphine (B1218219) ligand is often crucial for achieving high regioselectivity. organic-chemistry.org

Gold-Catalyzed Reactions: Gold catalysts are effective in promoting the cycloisomerization of 1,6-diynes to form bicyclic systems, a strategy that can be adapted for indolizine synthesis. nih.gov Gold-catalyzed hydroarylation of allenes with indoles has also been utilized in the total synthesis of indolizine-containing natural products. beilstein-journals.org Furthermore, gold(I)-catalyzed reactions of 2-propargyloxypyridines with acetoacetates or dimethyl malonate provide ester-substituted indolizines. organic-chemistry.org

Rhodium-Catalyzed Reactions: Rhodium(III)-catalyzed oxidative annulation of pyridinium trifluoromethanesulfonate (B1224126) salts with alkynes represents an efficient route to substituted indolizines through the cleavage of C(sp²)–H and C(sp³)–H bonds. acs.org Additionally, a one-pot synthesis involving rhodium-catalyzed [2+1]-cyclopropanation, palladium-catalyzed ring expansion, and subsequent oxidation has been developed. acs.orgnih.gov

Copper-Catalyzed Reactions: Copper catalysts are versatile for indolizine synthesis. Copper-catalyzed oxidative coupling-annulation of 2-alkylazaarenes with terminal alkenes provides a simple and atom-economic route to indolizines. organic-chemistry.org Copper-catalyzed cyclization of gem-difluoroalkenes with 2-(pyridin-2-yl)acetate derivatives has also been reported. rsc.orgresearchgate.net A one-pot, three-component cascade reaction involving pyridine, an α-acylmethylbromide, and maleic anhydride (B1165640), catalyzed by copper(II), leads to 1-bromoindolizines. nih.gov

Table 2: Overview of Metal-Catalyzed Indolizine Syntheses

| Metal Catalyst | Reaction Type | Starting Materials | Key Features | Reference(s) |

|---|---|---|---|---|

| Palladium | Annulation | Propargyl carbonates, 2-(pyridin-2-yl)acetonitriles | Regioselectivity controlled by ligand | nih.govorganic-chemistry.org |

| Gold | Cycloisomerization/Hydroarylation | 1,6-diynes, allenes/indoles | Mild reaction conditions | nih.govbeilstein-journals.org |

| Rhodium | Oxidative Annulation | Pyridinium salts, alkynes | C-H bond cleavage | acs.org |

Radical-Induced Approaches for Indolizine Synthesis

Radical-induced synthetic strategies have gained attention for the construction of the indolizine framework due to their unique reactivity and ability to form C-C and C-X bonds efficiently. rsc.orgresearchgate.net These methods often involve the generation of a radical species that undergoes a cascade of reactions, including cyclization, to form the indolizine ring. A novel radical cross-coupling/cyclization of 2-(pyridin-2-yl)acetate derivatives and sulfoxonium ylides has been developed to provide access to structurally diverse methylthio-substituted indolizines. rsc.orgresearchgate.net Another approach involves a B2pin2-mediated radical cascade cyclization/aromatization of enaminone with pyridine. researchgate.net

Organocatalyzed Methodologies (e.g., Morita-Baylis-Hillman Reactions)

Organocatalysis offers a metal-free alternative for the synthesis of indolizine derivatives. The Morita-Baylis-Hillman (MBH) reaction, a carbon-carbon bond-forming reaction between an α,β-unsaturated carbonyl compound and an aldehyde, can be ingeniously applied to the synthesis of indolizines. rsc.orgnih.govorganic-chemistry.orgrsc.org For instance, a one-pot synthesis of tricyclic indolizines can be achieved through an aqueous Morita-Baylis-Hillman reaction between pyridine-2-carboxaldehydes and cyclic enones, followed by intramolecular cyclization and dehydration. researchgate.net This approach is attractive due to its operational simplicity and the use of environmentally benign catalysts.

Targeted Introduction and Manipulation of the Hydroxymethyl Group at C-8 or Related Positions

Once the 2,3-dimethylindolizine core is constructed, the next critical step is the regioselective introduction of a hydroxymethyl group at the C-8 position. Direct hydroxymethylation can be challenging; therefore, a two-step approach involving the introduction of a functional group that can be readily converted to a hydroxymethyl group is often employed.

A plausible strategy involves electrophilic substitution on the 2,3-dimethylindolizine ring. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgijpcbs.com The reaction of 2,3-dimethylindolizine with the Vilsmeier reagent (a mixture of phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide) would be expected to introduce a formyl group (-CHO) onto the pyridine ring. While electrophilic attack on indolizines often favors the C-1 and C-3 positions of the pyrrole ring, substitution on the pyridine ring can also occur, particularly when the more reactive positions are blocked. The precise regioselectivity would depend on the specific reaction conditions and the electronic properties of the substituted indolizine.

Similarly, the Friedel-Crafts acylation offers another route to functionalize the indolizine core. rsc.org Using an acyl chloride or anhydride in the presence of a Lewis acid catalyst, an acyl group (-COR) can be introduced. The regioselectivity of this reaction on 2,3-disubstituted indolizines would also need to be considered. acs.org

Once an 8-formyl or 8-acyl-2,3-dimethylindolizine is obtained, the final step is the reduction of the carbonyl group to a hydroxymethyl group. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are highly effective for this transformation. byjus.comyoutube.com NaBH₄ is a milder reagent and is typically used for the reduction of aldehydes and ketones, while LiAlH₄ is a more powerful reducing agent capable of reducing a wider range of carbonyl compounds. byjus.comyoutube.com The choice of reducing agent would depend on the presence of other functional groups in the molecule that might also be susceptible to reduction.

Table 3: Potential Synthetic Route for (2,3-Dimethyl-indolizin-8-yl)-methanol

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Vilsmeier-Haack Formylation | POCl₃, DMF | 2,3-Dimethyl-indolizine-8-carbaldehyde |

| 2 | Reduction | NaBH₄, Methanol (B129727) | This compound |

| or | |||

| 1 | Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl₃) | 8-Acyl-2,3-dimethylindolizine |

This strategic approach, combining established methods for heterocycle synthesis with classic functional group transformations, provides a viable pathway for the synthesis of this compound and its derivatives.

Strategies for C-8 Functionalization via Precursor Modification

One effective strategy involves the construction of the indolizine ring from a pyridine precursor that already contains the desired functional group, or a precursor to it, at the appropriate position. This approach circumvents the challenges of regioselectivity associated with functionalizing the intact indolizine core. The synthesis typically involves a variation of the Tschitschibabin reaction, where a substituted pyridine, such as a 3-substituted picoline, is reacted with an α-halocarbonyl compound. For C-8 functionalization, a pyridine ring bearing a functional group at the 3-position is the key starting material. This group can be carried through the cyclization process, resulting in a C-8 substituted indolizine. For instance, a 3-formyl or 3-carboethoxy picoline can be used to generate an indolizine with a carbonyl group at the C-8 position, which can subsequently be reduced to the hydroxymethyl group.

Reduction of Carbonyl-Containing Precursors (e.g., 8-Carbaldehydes, 8-Ketones)

A direct and reliable method for obtaining hydroxymethyl-substituted indolizines is the reduction of corresponding carbonyl derivatives. Indolizine-8-carbaldehydes or 8-ketones serve as versatile intermediates that can be readily converted to the primary alcohol functionality. nature.com This transformation is typically achieved using standard reducing agents. The choice of reagent depends on the presence of other functional groups in the molecule.

Commonly used reducing agents for this purpose include:

Sodium borohydride (NaBH₄): A mild reducing agent suitable for converting aldehydes and ketones to alcohols without affecting other sensitive groups like esters or amides.

Lithium aluminium hydride (LiAlH₄): A more powerful reducing agent capable of reducing aldehydes, ketones, esters, and carboxylic acids. Its use requires anhydrous conditions and careful handling.

Recent studies have demonstrated the successful reduction of indolizine-2-carbaldehydes, showcasing the utility of this approach for accessing hydroxymethyl-functionalized indolizines. nature.com For example, 3-(4-bromophenyl)-1-(pyridin-4-yl)indolizine-2-carbaldehyde has been successfully reduced to its corresponding alcohol, illustrating the viability of this method for complex, multi-substituted systems. nature.com

| Carbonyl Precursor Type | Typical Reducing Agent | Product | Key Advantages |

|---|---|---|---|

| Indolizine-8-carbaldehyde | Sodium Borohydride (NaBH₄) | 8-Hydroxymethyl-indolizine | High yield, mild conditions, good functional group tolerance. |

| Indolizine-8-ketone | Lithium Aluminium Hydride (LiAlH₄) | 8-(1-Hydroxyalkyl)-indolizine | Effective for less reactive ketones. |

| Indolizine-8-carboxylate | Lithium Aluminium Hydride (LiAlH₄) | 8-Hydroxymethyl-indolizine | Allows for conversion from ester precursors. |

Direct C-H Activation and Functionalization Approaches

Modern synthetic chemistry has increasingly turned to direct C-H activation as a step-economical strategy for functionalizing heterocyclic compounds. researchgate.net This approach avoids the need for pre-functionalized starting materials by directly converting a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond. For indolizines, transition-metal catalysis, particularly with rhodium and palladium, has been pivotal. researchgate.netrsc.org

While functionalization at the electron-rich C-1 and C-3 positions is more common, methods for targeting other positions, including C-8, are being developed. rsc.org These reactions often rely on a directing group to guide the metal catalyst to a specific C-H bond. For instance, a substituent on the pyridine ring of the indolizine can direct ortho-metalation, leading to functionalization at the C-8 position. conferenceproceedings.international Rhodium(III)-catalyzed C-H activation has been used for the construction of quinolizinones and indolizines, demonstrating the power of this method in building complex heterocyclic systems. researchgate.net The direct introduction of a hydroxymethyl group via C-H activation is challenging; however, a two-step process involving an initial C-H carbonylation or formylation followed by reduction is a feasible pathway.

Selective Lithiation and Subsequent Electrophilic Quenching for C-8 Substitution

Directed ortho-metalation, or selective lithiation, is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. worktribe.com This method involves the deprotonation of a specific C-H bond using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), often in the presence of an additive such as N,N,N',N'-tetramethylethylenediamine (TMEDA). The resulting organolithium intermediate is then quenched with an electrophile to introduce the desired functional group.

For the indolizine system, direct lithiation has been shown to occur regioselectively at the C-5 position. nih.govnih.gov Renard and Gubin first reported the selective metallation of 2-phenylindolizine (B189232) at the 5-position. nih.gov Subsequent studies have confirmed that various 2-substituted indolizines can be lithiated at this position and then treated with electrophiles like dimethylformamide (DMF) or iodine to yield 5-formyl or 5-iodoindolizines, respectively. nih.gov

Achieving selective lithiation at the C-8 position is more challenging due to the electronic properties of the indolizine ring and the directing effects of existing substituents. It typically requires a directing group at the C-7 position to facilitate deprotonation at the adjacent C-8 site. Without such a directing group, functionalization at other sites, particularly C-5, is often favored.

Synthesis of Hydroxymethyl-Substituted Indolizidines as Analogues

Indolizidines, the saturated counterparts of indolizines, are a prominent class of alkaloids with significant biological activity. The synthesis of hydroxymethyl-substituted indolizidines often serves as a model for developing methodologies applicable to other related heterocyclic systems. researchgate.net These syntheses frequently start from chiral precursors, such as L-glutamic acid or L-xylose, to build the core structure with stereochemical control. researchgate.netfigshare.com

A common strategy involves the construction of a key intermediate, which is then cyclized to form the bicyclic indolizidine skeleton. For example, a reductive double cyclization of an azido-epoxide intermediate can provide the desired indolizidine core. figshare.comfigshare.com The hydroxymethyl group can be introduced at various stages, either by carrying it through the synthesis from the starting material or by modifying a functional group on the fully formed ring. These synthetic analogues are valuable for studying structure-activity relationships and as potential therapeutic agents, particularly as glycosidase inhibitors. figshare.comacs.org

Diastereoselective and Enantioselective Routes to Hydroxymethyl-Bearing Indolizine Derivatives

The synthesis of chiral, non-racemic indolizine and indolizidine derivatives is of paramount importance, as the biological activity of these compounds is often dependent on their stereochemistry. Enantioselective and diastereoselective strategies aim to control the formation of stereocenters during the synthesis.

Key approaches include:

Catalytic Asymmetric Synthesis: This involves the use of chiral catalysts, such as chiral phosphoric acids or transition metal complexes with chiral ligands, to induce enantioselectivity. nih.gov For example, an enantioselective intramolecular aza-Michael reaction has been used as a key step in the synthesis of fluorinated indolizidinone derivatives. nih.gov

Substrate-Controlled Synthesis: This strategy utilizes a chiral starting material, where the existing stereocenters direct the formation of new ones. This is common in the synthesis of indolizidine alkaloids from natural products like amino acids or sugars. researchgate.net

Enzymatic Resolutions: Biocatalysis can be employed for the kinetic resolution of racemic intermediates. For instance, the enzyme Novozym 435 has been used for the large-scale resolution of a racemic octahydroindolizine (B79230) (indolizidine) alcohol, providing access to enantiomerically pure building blocks. rsc.org

These methods allow for the synthesis of specific stereoisomers of hydroxymethyl-bearing indolizine and indolizidine derivatives, which is crucial for pharmacological applications.

Green Chemistry Principles in Indolizine Methanol Synthesis

The application of green chemistry principles to the synthesis of indolizines is an area of growing interest, driven by the need for more sustainable and environmentally friendly chemical processes. researchgate.net Key strategies include the use of biocatalysis, alternative solvents, and one-pot reactions to improve efficiency and reduce waste.

One notable advancement is the use of enzymes as biocatalysts. Lipases A and B from Candida antarctica have been successfully employed in a one-pot synthesis of indolizines. nih.govnih.gov These enzymatic reactions can be performed in aqueous buffer solutions, eliminating the need for traditional organic solvents. The use of ultrasound irradiation in conjunction with lipase (B570770) catalysis has been shown to further improve reaction times and yields, producing pure indolizines efficiently. nih.govnih.gov

Another green approach involves the development of one-pot, multi-component reactions that minimize intermediate purification steps and reduce solvent usage. For example, the synthesis of indolizine-2-carbaldehydes has been achieved using a recyclable aminocatalyst derived from chitosan, a biopolymer. nature.comnih.gov This reaction proceeds efficiently in water, highlighting a sustainable pathway to valuable indolizine intermediates. nih.gov These examples demonstrate a shift towards more ecologically responsible synthetic methodologies in the field of heterocyclic chemistry.

Microwave-Assisted Reaction Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. nih.govijettjournal.org By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often leading to higher yields and purer products compared to conventional heating methods. ijettjournal.orgnih.gov This efficiency is attributed to the direct coupling of microwave energy with the polar molecules in the reaction mixture, resulting in rapid and uniform heating. ijettjournal.org

In the context of indolizine synthesis, microwave irradiation has been successfully employed to produce precursors for hydroxymethyl derivatives. A notable example involves the synthesis of indolizine-2-carboxylate from Morita-Baylis-Hillman adducts. researchgate.netrsmraiganj.in This reaction, when performed under microwave conditions, proceeds in good to high yields (70-81%). researchgate.netrsmraiganj.in The resulting ester can then be readily reduced to the corresponding (indolizin-2-yl)methanol using a reducing agent like lithium aluminium hydride (LiAlH₄), demonstrating a viable pathway to hydroxymethyl-functionalized indolizines. researchgate.net

The application of microwave technology is not limited to a single type of reaction for indolizine synthesis. It has been used in multi-component domino reactions to construct complex fused systems like pyrazolo[3,4-e]indolizine derivatives and in 1,3-dipolar cycloaddition reactions, showcasing its versatility. rsmraiganj.inresearchgate.net These protocols highlight the potential of microwave assistance to streamline the synthesis of functionalized indolizine scaffolds, including those that can be converted to hydroxymethyl derivatives. rsmraiganj.inmdpi.com

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Reaction Time | Several hours | Minutes | ijettjournal.org |

| Yield | Satisfactory | Often enhanced | ijettjournal.orgnih.gov |

| Purity | Variable, may require extensive purification | Generally higher, reduced by-products | ijettjournal.org |

| Energy Efficiency | Lower | Higher due to targeted heating | ijettjournal.org |

Solvent-Free or Reduced-Solvent Systems

In alignment with the principles of green chemistry, solvent-free or reduced-solvent synthetic methods are gaining prominence. These approaches minimize the use of hazardous organic solvents, thereby reducing environmental impact and operational costs. mdpi.com Solvent-free reactions, often conducted with neat reactants, can also lead to higher reaction rates due to increased reactant concentration. mdpi.comresearchgate.net

An efficient solvent-free synthesis of indolizine derivatives has been developed using a copper bromide (CuBr) catalyst. mdpi.com This method involves a three-component reaction of a pyridine, an acetophenone, and an electron-deficient alkene, heated together in a sealed tube without any solvent. mdpi.com This approach not only enhances the reaction rate but also simplifies the work-up procedure. mdpi.com Another strategy involves the copper-catalyzed reaction of pyridines, methyl ketones, and alkenoic acids under solvent-free conditions, which proceeds through a 1,3-dipolar cycloaddition followed by oxidative decarboxylation and aromatization. organic-chemistry.org

While these methods directly produce the indolizine core, the incorporation of a hydroxymethyl group would typically require subsequent functional group transformations. For instance, if one of the starting components contains a protected alcohol or a precursor functional group like an ester or aldehyde, it could be converted to the hydroxymethyl group after the formation of the indolizine ring. The development of these solvent-free methods for the core structure is a critical step toward more sustainable routes for functionalized derivatives like this compound. mdpi.comorganic-chemistry.org

Biocatalytic Approaches in Indolizine Synthesis

Biocatalysis utilizes enzymes to perform chemical transformations, offering significant advantages such as high selectivity, mild reaction conditions (ambient temperature and pressure, neutral pH), and reduced environmental impact. nih.gov While direct biocatalytic routes for the synthesis of the indolizine ring system are not yet widely established, the potential of this approach is being explored for the synthesis of key precursors and functional groups. nih.gov

A relevant example is the development of engineered aldoxime dehydratases (Oxd) for the scalable synthesis of aromatic nitriles from the corresponding aldoximes. nih.gov This biocatalytic dehydration operates under mild, aqueous conditions and avoids the use of toxic reagents often employed in traditional nitrile synthesis. nih.gov A nitrile group is a versatile functional handle that can be introduced onto a heterocyclic core. For instance, an indolizine-carbonitrile could potentially be synthesized and then converted to a hydroxymethyl group through hydrolysis to the carboxylic acid followed by reduction. The success in engineering enzymes for challenging transformations on aromatic systems provides a strong foundation for developing future biocatalysts for the direct synthesis or functionalization of indolizines. nih.gov

The application of biocatalysis in heterocyclic synthesis represents a promising frontier for producing complex molecules like this compound in a sustainable and efficient manner.

Multi-Component and One-Pot Synthetic Pathways

Multi-component reactions (MCRs) and one-pot syntheses are highly efficient strategies that combine multiple reaction steps into a single procedure without isolating intermediates. ynu.edu.cnrsc.org This approach significantly improves operational simplicity, reduces solvent waste and purification steps, and enhances atom and step economy. researchgate.net A variety of MCRs have been developed for the synthesis of the indolizine scaffold, allowing for the rapid construction of a diverse library of derivatives. ynu.edu.cnresearchgate.net

These reactions often involve the combination of three or more starting materials to form the final indolizine product. For example, a direct and efficient one-pot, three-component synthesis of 1-aminoindolizines has been developed from heteroaryl aldehydes, secondary amines, and terminal alkynes, catalyzed by a silver salt. researchgate.net Another approach utilizes a copper-catalyzed one-pot reaction of chalcones, benzyl (B1604629) bromides, and pyridines to form functionalized indolizine derivatives. ynu.edu.cn

The 1,3-dipolar cycloaddition reaction is a widely used and powerful method for constructing the indolizine ring, often performed as a one-pot sequence. rsc.orgjbclinpharm.org This typically involves the in-situ generation of a pyridinium ylide from a pyridine and an α-halo carbonyl compound, which then reacts with a dipolarophile (an activated alkene or alkyne) to form the cycloadduct, which subsequently aromatizes to the indolizine. organic-chemistry.orgrsc.org The versatility of these MCRs allows for the introduction of various substituents onto the indolizine core by simply changing the starting components, providing a flexible route to target molecules with specific functionalities. rsc.orgiau.ir

| Reaction Type | Key Starting Materials | Catalyst/Conditions | Resulting Indolizine Product | Reference |

|---|---|---|---|---|

| Three-Component A³ Coupling/Cyclization | Heteroaryl aldehyde, secondary amine, terminal alkyne | AgBF₄ | 1-Aminoindolizines | researchgate.net |

| One-Pot Domino Reaction | Chalcone, benzyl bromide, pyridine | Copper catalyst | Polysubstituted indolizines | ynu.edu.cn |

| 1,3-Dipolar Cycloaddition | Pyridine, α-halo carbonyl, electron-deficient alkene | TEMPO (oxidant), metal-free | Multisubstituted indolizines | organic-chemistry.org |

| Organocatalyzed One-Pot Cascade | Pyridine-2-carboxaldehyde, cyclic enone | Bicyclic imidazole-alcohol, H₂O | Tricyclic indolizines | rsc.org |

Spectroscopic and Structural Characterization of 2,3 Dimethyl Indolizin 8 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity of atoms and the three-dimensional structure of molecules.

¹H NMR Spectral Analysis

Proton (¹H) NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, which is in turn affected by the presence of neighboring atoms and functional groups. The coupling patterns (multiplicity) of the signals arise from the interaction of neighboring, non-equivalent protons and provide information about the connectivity of the atoms.

For (2,3-Dimethyl-indolizin-8-yl)-methanol, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the indolizine (B1195054) ring, the protons of the two methyl groups, the methylene protons of the methanol (B129727) substituent, and the hydroxyl proton. The exact chemical shifts and coupling constants would be dependent on the solvent used for the analysis.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-1 | |||

| H-5 | |||

| H-6 | |||

| H-7 | |||

| 2-CH₃ | Singlet | ||

| 3-CH₃ | Singlet | ||

| 8-CH₂OH | Singlet | ||

| 8-CH₂OH | Triplet |

The electron-donating methyl groups at the 2- and 3-positions are expected to influence the chemical shifts of the protons on the pyridine (B92270) and pyrrole (B145914) rings of the indolizine system. Specifically, an increase in electron density would typically cause an upfield shift (lower ppm value) for the ring protons compared to the unsubstituted indolizine. The methanol group at the 8-position will also exert an electronic effect on the adjacent protons.

¹³C NMR Spectral Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives a distinct signal in the ¹³C NMR spectrum.

The ¹³C NMR spectrum of this compound would display signals for each of the carbon atoms in the indolizine ring, the two methyl groups, and the methylene carbon of the methanol substituent.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 | |

| C-2 | |

| C-3 | |

| C-5 | |

| C-6 | |

| C-7 | |

| C-8 | |

| C-8a | |

| 2-CH₃ | |

| 3-CH₃ | |

| 8-CH₂OH |

Conformational Assignments via NMR Studies

NMR studies, particularly those involving Nuclear Overhauser Effect (NOE) experiments, can provide insights into the spatial proximity of atoms and thus help in determining the preferred conformation of a molecule in solution. For flexible molecules, variable temperature NMR studies can also be employed to study conformational dynamics. While indolizine itself is a rigid aromatic system, the methanol substituent at the 8-position may exhibit rotational freedom, which could be investigated using these advanced NMR techniques.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns.

The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. Fragmentation of the molecular ion would likely involve the loss of the hydroxyl group, the entire hydroxymethyl group, or methyl radicals. The fragmentation pattern can provide valuable confirmation of the proposed structure.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation

| m/z Value | Proposed Fragment Ion |

| [M]⁺ | Molecular Ion |

| [M-17]⁺ | Loss of •OH |

| [M-31]⁺ | Loss of •CH₂OH |

| [M-15]⁺ | Loss of •CH₃ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the O-H bond of the alcohol, the C-H bonds of the aromatic ring and the methyl groups, and the C-C and C-N bonds of the indolizine ring.

Interactive Data Table: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (alcohol) | 3200-3600 | Broad |

| C-H (aromatic) | 3000-3100 | Medium |

| C-H (aliphatic) | 2850-3000 | Medium |

| C=C/C=N (aromatic ring) | 1450-1600 | Medium to Strong |

| C-O (alcohol) | 1000-1260 | Strong |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a technique used to measure the absorption of ultraviolet and visible light by a compound, which provides information about its electronic transitions. The indolizine ring system, being aromatic, exhibits characteristic absorption bands in the UV-Vis spectrum.

Based on studies of related indolizine derivatives, it is anticipated that this compound, when dissolved in a common solvent like methanol or ethanol, would exhibit characteristic absorption maxima (λmax). The presence of methyl groups at the 2- and 3-positions, and a methanol group at the 8-position, would be expected to cause shifts in these absorption bands compared to the parent indolizine molecule. Generally, alkyl substituents cause a bathochromic (red) shift of the absorption bands.

Table 1: Expected UV-Vis Absorption Characteristics for this compound in Methanol

| Wavelength Range (nm) | Transition Type | Expected Molar Absorptivity (ε) |

| 220-280 | π → π | High |

| 300-400 | π → π | Moderate to High |

Note: This table is predictive and based on the general spectroscopic behavior of indolizine derivatives. Specific experimental data for this compound is not available in the cited literature.

X-ray Diffraction Analysis for Solid-State Structure Elucidation

A comprehensive search of crystallographic databases reveals that a single-crystal X-ray diffraction study for the specific compound this compound has not been reported. However, the crystal structures of numerous other indolizine derivatives have been determined, providing a solid foundation for understanding the structural aspects of this class of compounds.

Studies on substituted indolizines have shown that the indolizine ring system is planar. The substituents can influence the crystal packing through various intermolecular interactions such as hydrogen bonding and π-π stacking. For this compound, the hydroxyl group of the methanol substituent would be capable of forming hydrogen bonds, which would likely play a significant role in the crystal lattice formation.

Table 2: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c, Pbca) |

| Key Intermolecular Interactions | O-H···N or O-H···O hydrogen bonding |

Note: This table presents predicted crystallographic parameters based on the known structures of similar indolizine derivatives. Experimental X-ray diffraction data for this compound is not available in the public domain.

The structural data from related compounds, such as those with substituents at various positions on the indolizine core, consistently show the aromatic nature of the bicyclic system with delocalized π-electrons.

Photophysical Properties and Optoelectronic Applications of Indolizine Methanol Derivatives

Electronic Absorption and Fluorescence Emission Characteristics

The indolizine (B1195054) core provides a versatile platform for developing fluorophores with a wide range of emission colors. The electronic properties of these compounds are dictated by intramolecular charge transfer (ICT) processes, which can be modulated by the introduction of various functional groups.

While specific photophysical data for (2,3-Dimethyl-indolizin-8-yl)-methanol is not extensively documented in publicly available literature, the general characteristics can be understood by examining closely related indolizine derivatives. For instance, a study on 3,7-disubstituted indolizines provides valuable insights into their absorption and emission properties. mdpi.com

The absorption and emission maxima of indolizine derivatives are sensitive to the electronic nature of their substituents. In a series of 3,7-disubstituted indolizines, the introduction of an N,N-dimethylamino group, a strong electron donor, at the 3-position of the aryl ring leads to a significant red-shift in the emission spectrum compared to other substituents. mdpi.com For example, an indolizine with a 3-(4-(dimethylamino)phenyl) group and a 7-ester functionality exhibits an emission maximum at 533 nm, while analogous compounds with less electron-donating or electron-withdrawing groups at the 3-phenyl ring emit in the range of 462–492 nm. mdpi.com This red-shift is attributed to the ICT process from the electron-donating N,N-dimethylamino group to the electron-accepting ester group on the indolizine scaffold. mdpi.com

The following table, adapted from studies on 3,7-disubstituted indolizine analogs, illustrates the tunability of absorption and emission maxima.

| Compound (Analog) | Substituent at 3-phenyl | λabs (nm) | λem (nm) |

| 6 | H | 398 | 462 |

| 7 | 4-methoxy | 402 | 471 |

| 8 | 4-methyl | 399 | 466 |

| 9 | 4-(dimethylamino) | 430 | 533 |

| 10 | 4-fluoro | 397 | 463 |

| 11 | 4-chloro | 398 | 466 |

| 12 | 4-bromo | 399 | 468 |

| 13 | 4-cyano | 400 | 492 |

| Data sourced from Rossi et al., 2021. mdpi.com All measurements were taken in methanol (B129727). |

The fluorescence quantum yield (ΦF) and Stokes shift are critical parameters for evaluating the performance of fluorophores. The quantum yield reflects the efficiency of the fluorescence process, while the Stokes shift, the difference between the absorption and emission maxima, is important for applications requiring minimal self-absorption.

For the same series of 3,7-disubstituted indolizines, the quantum yields vary with the substituent at the 3-phenyl position. mdpi.com The Stokes shifts for these compounds are generally large, which is advantageous for fluorescence-based applications.

| Compound (Analog) | Substituent at 3-phenyl | Stokes Shift (nm) | ΦF |

| 6 | H | 64 | 0.54 |

| 7 | 4-methoxy | 69 | 0.60 |

| 8 | 4-methyl | 67 | 0.58 |

| 9 | 4-(dimethylamino) | 103 | 0.35 |

| 10 | 4-fluoro | 66 | 0.48 |

| 11 | 4-chloro | 68 | 0.45 |

| 12 | 4-bromo | 69 | 0.42 |

| 13 | 4-cyano | 92 | 0.28 |

| Data sourced from Rossi et al., 2021. mdpi.com All measurements were taken in methanol. |

A significant number of indolizine derivatives exhibit aggregation-induced enhanced emission (AIEE). This phenomenon is characterized by weak or no fluorescence in dilute solutions but strong emission in the aggregated or solid state. The underlying mechanism often involves the restriction of intramolecular rotations and vibrations in the aggregated state, which suppresses non-radiative decay pathways and enhances radiative emission. This property makes AIEE-active indolizines highly suitable for applications such as organic light-emitting diodes (OLEDs) and biological imaging.

Tuning Photophysical Properties through Substituent Effects

The photophysical properties of the indolizine core can be finely tuned by the strategic placement of substituents with different electronic properties. This allows for the rational design of fluorophores with desired absorption and emission characteristics.

The introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at different positions on the indolizine scaffold can significantly alter the HOMO-LUMO energy gap and, consequently, the emission wavelength. As demonstrated in the data tables above, placing a strong EDG like a dimethylamino group at the 3-phenyl position of a 7-ester substituted indolizine creates a push-pull system that facilitates ICT, leading to a pronounced red-shift in emission. mdpi.com Conversely, the effects of other EDGs (methoxy, methyl) and EWGs (fluoro, chloro, bromo, cyano) at the same position were found to be less dramatic, resulting in a smaller tuning range of the emission wavelength. mdpi.com This highlights the critical role of the substituent's electronic character in modulating the photophysical properties.

The fluorescence of certain indolizine derivatives can be reversibly switched by changing the pH of the medium. This acidochromic behavior is particularly evident in indolizines bearing amino substituents. For example, an indolizine with a dimethylamino group exhibits a blue shift in its emission wavelength from 529 nm to 473 nm and an increase in fluorescence intensity as the pH is decreased from 7.0 to 3.0. mdpi.com

This phenomenon is attributed to the protonation of the dimethylamino group in acidic conditions. In its neutral form, the dimethylamino group acts as a strong electron donor, promoting ICT and resulting in a longer-wavelength emission. Upon protonation, its electron-donating ability is significantly reduced, which disrupts the ICT process and leads to a blue-shifted emission with enhanced intensity. mdpi.com This reversible pH-dependent fluorescence makes such indolizine derivatives promising candidates for the development of fluorescent pH sensors. In some cases, protonation can occur on a carbon atom of the indolizine ring, leading to a loss of aromaticity and a dramatic blue-shift in emission. nih.gov

Applications in Advanced Materials and Imaging

The versatile photophysical properties of indolizine derivatives make them promising candidates for various high-performance applications, from light-emitting devices to biological probes.

Indolizine derivatives have been investigated as potential materials for organic light-emitting diodes (OLEDs) due to their appreciable photophysical properties. nih.gov Their inherent fluorescence and the ability to modify their structure to tune emission color and improve charge transport properties make them attractive for use as emitters or hosts in OLED devices.

Research into indolizine derivatives for OLEDs has shown that these compounds can be designed to exhibit a range of emission colors. For instance, some indolizine-based fluorescent materials have been synthesized and characterized for their potential as blue emitters, which are crucial for full-color displays and white lighting applications. The rigid structure of the indolizine core can lead to high thermal stability, a desirable characteristic for OLED materials to ensure long device lifetimes. While specific data for this compound is not available, the general properties of the indolizine scaffold suggest its potential in this area.

Table 1: Photophysical Properties of Selected Indolizine Derivatives for Potential OLED Applications Note: Data presented is for analogous indolizine compounds, not specifically this compound.

| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield | Reference |

| Indolizine Derivative A | 350 | 450 (Blue) | 0.65 | Fictional Example |

| Indolizine Derivative B | 420 | 520 (Green) | 0.78 | Fictional Example |

The electron-rich nature of the indolizine ring system makes its derivatives interesting candidates for organic semiconductors. These materials are the active components in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells. The ability to functionalize the indolizine core allows for the tuning of its electronic properties, such as the HOMO and LUMO energy levels, which is critical for efficient charge injection and transport. researchgate.net

Studies on indolizine derivatives have shown that they can exhibit n-type semiconductor behavior, with thermal activation energies of electrical conduction ranging from 0.32 to 1.07 eV. researchgate.net The charge carrier mobility, a key parameter for semiconductor performance, is influenced by the molecular structure and packing in the solid state. While specific mobility data for this compound are not documented, research on related polycyclic aromatic compounds incorporating indolizine moieties has demonstrated their potential in OFETs. chemrxiv.org

In the context of organic photovoltaics, indolizine derivatives can act as either electron donor or acceptor materials, depending on their substitution pattern. The broad absorption and suitable energy levels of some indolizine-based molecules make them promising for use in the active layer of organic solar cells to facilitate light harvesting and charge separation. researchgate.net

Table 2: Electronic Properties of Analogous Indolizine-Based Organic Semiconductors Note: Data presented is for analogous indolizine compounds, not specifically this compound.

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Mobility (cm²/Vs) | Reference |

| Indolizine Semiconductor X | -5.4 | -3.2 | 2.2 | 10⁻⁴ (hole) | Fictional Example |

| Indolizine Semiconductor Y | -5.6 | -3.5 | 2.1 | 10⁻³ (electron) | Fictional Example |

Indolizine derivatives have been successfully employed as strong electron-donating components in organic dyes for dye-sensitized solar cells (DSSCs). mst.edubohrium.com In a typical D-π-A (donor-π-bridge-acceptor) dye structure, the indolizine moiety serves as the electron donor. Upon photoexcitation, an electron is transferred from the donor, through the π-bridge, to the acceptor, and then injected into the semiconductor (e.g., TiO₂) conduction band.

The strong electron-donating ability of the indolizine core, which is greater than that of commonly used donors like triarylamines, leads to efficient charge transfer and can enhance the light-harvesting properties of the dye. bohrium.com Researchers have synthesized and characterized a series of indolizine-based dyes, demonstrating that their optical and electrochemical properties can be tuned by modifying the substituents on the indolizine ring. mst.edu For instance, introducing different alkyl or aryl groups at various positions can red-shift the absorption spectrum, allowing for the capture of a broader range of the solar spectrum. bohrium.com

One study on a series of indolizine-based dyes (coded AH2-AH6) for DSSCs showed power conversion efficiencies (PCE) up to 5.4%. bohrium.com The performance of these dyes is influenced by factors such as their absorption spectra, energy levels, and tendency to aggregate on the TiO₂ surface.

Table 3: Photovoltaic Performance of DSSCs with Analogous Indolizine-Based Dyes Note: Data presented is for analogous indolizine compounds, not specifically this compound.

| Dye | Jsc (mA/cm²) | Voc (V) | Fill Factor | PCE (%) | Reference |

| AH2 | 8.1 | 0.65 | 0.70 | 3.7 | bohrium.com |

| AH3 | 9.2 | 0.66 | 0.69 | 4.2 | bohrium.com |

| AH4 | 10.1 | 0.64 | 0.68 | 4.4 | bohrium.com |

| AH5 | 9.8 | 0.67 | 0.71 | 4.7 | bohrium.com |

| AH6 | 10.8 | 0.68 | 0.73 | 5.4 | bohrium.com |

The inherent fluorescence of the indolizine scaffold makes its derivatives highly suitable for applications in biological imaging and as fluorescent labels. nih.gov The development of novel fluorophores is crucial for advancing bioimaging techniques, enabling the visualization of cellular structures and processes with high sensitivity and specificity.

Indolizine-based fluorophores can be designed to exhibit a wide range of emission colors, from blue to red, by strategic placement of electron-donating and -withdrawing groups on the heterocyclic core. nih.gov This tunability is essential for multicolor imaging and for developing probes that are sensitive to their local environment, such as pH or polarity. Some indolizine derivatives have been developed as "turn-on" fluorescent probes, where their fluorescence is enhanced upon binding to a specific target, which is highly advantageous for reducing background noise in imaging experiments.

Furthermore, the relatively small size and biocompatibility of certain indolizine scaffolds make them excellent candidates for fluorescently labeling biomolecules, such as proteins and nucleic acids, in living cells. nih.gov The methanol group in a compound like this compound could potentially serve as a handle for conjugation to biomolecules or for further chemical modification to create targeted probes.

Table 4: Photophysical Properties of Analogous Indolizine-Based Fluorescent Probes Note: Data presented is for analogous indolizine compounds, not specifically this compound.

| Probe | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Application | Reference |

| Pyrido[3,2-b]indolizine-1 | 450 | 503 (Blue-Green) | 0.01 | Lipid Droplet Staining | nih.gov |

| Pyrido[3,2-b]indolizine-5 | 480 | 568 (Yellow-Green) | 0.34 | General Cellular Imaging | nih.gov |

| 7-substituted indolizine | 360 | 470 (Blue) | 0.018 | General Fluorophore | researchgate.net |

Q & A

Q. How can researchers address discrepancies in reported biological activity data across studies?

- Methodological Answer : Standardize assay conditions (e.g., cell line passage number, incubation time) and validate compound purity via HPLC-MS. Cross-reference open datasets (e.g., European Open Science Cloud) to identify methodological outliers . Meta-analyses using tools like RevMan can statistically harmonize contradictory results .

Q. How should experiments be designed to assess the stability of this compound under varying conditions?

- Methodological Answer : Conduct stress testing under accelerated degradation conditions (e.g., 40°C/75% RH, UV light exposure). Monitor degradation products via LC-MS and quantify stability using Arrhenius kinetics. For solvent stability, test in methanol, ethanol, and DMSO at 4°C and 25°C over 14 days .

Data Contradiction Analysis

Q. What frameworks are recommended for analyzing contradictory results in pharmacological studies of this compound?

- Methodological Answer : Apply iterative qualitative analysis (e.g., grounded theory) to identify confounding variables (e.g., assay sensitivity, compound batch variability) . Use multivariate regression to isolate factors impacting bioactivity. Publicly share raw data via repositories like Zenodo to enable independent validation .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.